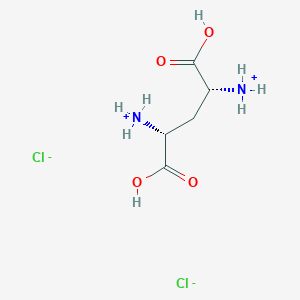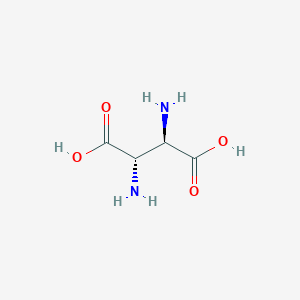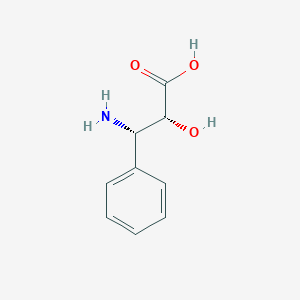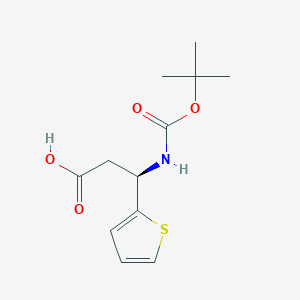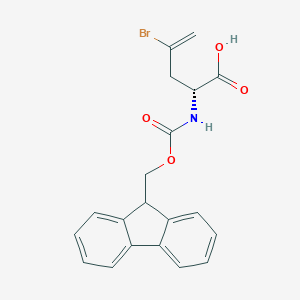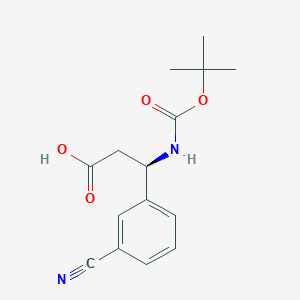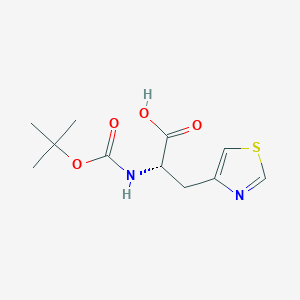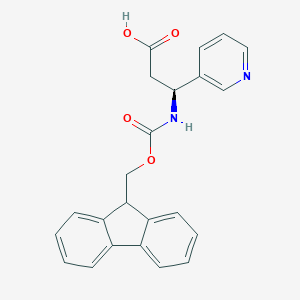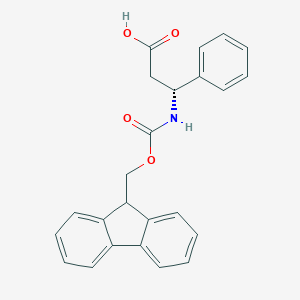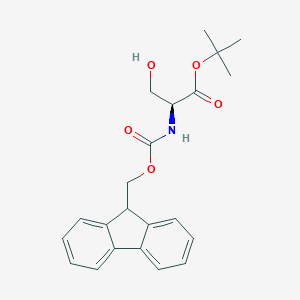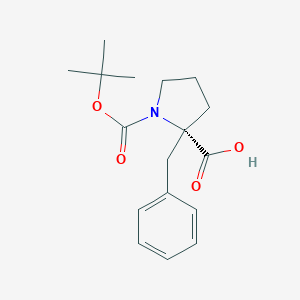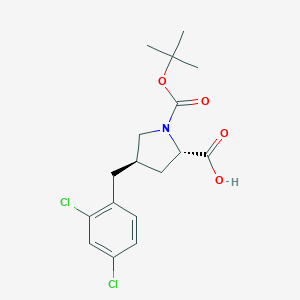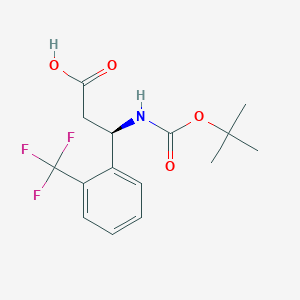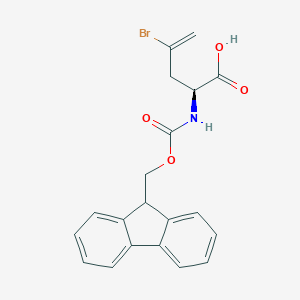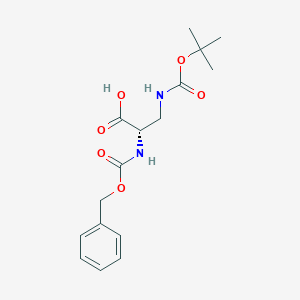
L-N-Cbz-3-N-Boc-Amino-alanine
説明
“L-N-Cbz-3-N-Boc-Amino-alanine” is a compound that contains a total of 46 bonds, including 24 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 aliphatic (thio-) carbamates, and 1 hydroxyl group . It is used in the field of peptide synthesis .
Synthesis Analysis
The synthesis of “L-N-Cbz-3-N-Boc-Amino-alanine” involves the use of protecting groups, which play a pivotal role in the synthesis of multifunctional targets. Primary amines are unique because they can accommodate two such groups . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Molecular Structure Analysis
The molecular formula of “L-N-Cbz-3-N-Boc-Amino-alanine” is C16H22N2O6 . It contains one six-membered ring, one aliphatic carboxylic acid, two aliphatic (thio-) carbamates, and one hydroxyl group .
Chemical Reactions Analysis
The chemical reactions involving “L-N-Cbz-3-N-Boc-Amino-alanine” are related to the protection and deprotection of amines. Boc-derivatives can be deprotected by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
Physical And Chemical Properties Analysis
“L-N-Cbz-3-N-Boc-Amino-alanine” has a molecular weight of 338.356 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 548.7±50.0 °C at 760 mmHg . The compound is stored at 0°C .
科学的研究の応用
Application 1: One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Summary of the Application : This research describes a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
- Methods of Application : The method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates then react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Application 2: Dual Protection of Amino Functions Involving Boc
- Summary of the Application : This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application : The method involves the use of Boc-groups for the dual protection of amines and amides .
- Results or Outcomes : The study provides insights into the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Application 3: Protecting Groups for Amines
- Summary of the Application : This research discusses the importance of protecting groups for amines in organic chemistry . Protecting groups like Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl) are essential for the synthesis of peptides .
- Methods of Application : The method involves the use of Boc and CBz as protecting groups for amines . These protecting groups can be installed and removed under relatively mild conditions .
- Results or Outcomes : The study provides insights into the importance of protecting groups for amines in organic chemistry .
Application 4: Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Summary of the Application : This research describes a practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ .
- Methods of Application : The method involves the use of isocyanate intermediates, which are generated in situ. These intermediates then react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
Application 5: Protecting Groups for Amines
- Summary of the Application : This research discusses the importance of protecting groups for amines in organic chemistry . Protecting groups like Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl) are essential for the synthesis of peptides .
- Methods of Application : The method involves the use of Boc and CBz as protecting groups for amines . These protecting groups can be installed and removed under relatively mild conditions .
- Results or Outcomes : The study provides insights into the importance of protecting groups for amines in organic chemistry .
Application 6: Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines
- Summary of the Application : This research describes a practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ .
- Methods of Application : The method involves the use of isocyanate intermediates, which are generated in situ. These intermediates then react with Grignard reagents to produce the corresponding amides .
- Results or Outcomes : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .
将来の方向性
The future directions of “L-N-Cbz-3-N-Boc-Amino-alanine” involve its use in the synthesis of amides. Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions .
特性
IUPAC Name |
(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKGPJRAGHSOLM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373309 | |
| Record name | L-N-Cbz-3-N-Boc-Amino-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
16947-84-5 | |
| Record name | L-N-Cbz-3-N-Boc-Amino-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-Benzyloxycarbonyl-N-beta-(t-butyloxycarbonyl)-L-2,3-diaminopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

